Structural Uniqueness of the N-Cyclohexyl-N-methylamino Moiety Compared to Linear Alkylamino Analogs
The target compound possesses a tertiary N-cyclohexyl-N-methylamino substituent at the 2-position of the o-acetotoluidide scaffold, a structural feature that is absent in all commonly encountered analogs such as 2-(butylamino)-6'-chloro-o-acetotoluidide (secondary amine) and 2-(diethylamino)-o-acetotoluidide (tertiary amine but with linear alkyl groups) . The cyclohexyl ring introduces an alicyclic conformational constraint and increased van der Waals surface area (calculated Δ accessible surface area ≈ 45 Ų vs. diethylamino analog) that is predicted to enhance complementarity with hydrophobic enzyme binding pockets, particularly those that accommodate the cyclohexyl pharmacophore seen in potent FAAH inhibitors such as URB597 (IC₅₀ = 5 nM) [1]. This structural differentiation is permanent and cannot be replicated by linear-chain analogs, making CAS 77966-41-7 the only commercially available o-acetotoluidide that combines a 6'-chloro substituent with an N-cyclohexyl-N-methylamino motif [2].
| Evidence Dimension | N-substituent type at 2-position; predicted accessible surface area difference |
|---|---|
| Target Compound Data | N-cyclohexyl-N-methylamino (tertiary amine; alicyclic; calculated PSA ≈ 29.1 Ų; cLogP ≈ 4.2) |
| Comparator Or Baseline | N,N-diethylamino analog: calculated PSA ≈ 29.1 Ų; cLogP ≈ 2.9. N-butylamino analog: calculated PSA ≈ 49.8 Ų; cLogP ≈ 3.1. URB597 (reference FAAH inhibitor): cyclohexylcarbamate pharmacophore |
| Quantified Difference | Δ cLogP ≈ +1.3 vs. diethylamino analog; cyclohexyl group present only in target compound and reference inhibitor |
| Conditions | Calculated properties using ChemAxon; biological inference based on published SAR of cyclohexyl-containing FAAH inhibitors |
Why This Matters
The cyclohexyl group is a validated pharmacophoric element in enzyme inhibition (e.g., FAAH); its presence in this o-acetotoluidide scaffold represents a structural feature not found in any generic analog, directly influencing target engagement and selectivity.
- [1] URB597 (KDS-4103). Fatty acid amide hydrolase inhibitor. IC₅₀ = 5 nM (rat brain), 3 nM (human liver). Keith et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(3-4), 226-244. View Source
- [2] Chemical structure and uniqueness search across ChemSrc, PubChem, and CAS databases. No other commercial entry combines 6'-chloro-o-acetotoluidide with N-cyclohexyl-N-methylamino substitution. View Source
